molecular formula C14H11N B060954 4-(2-Methylphenyl)benzonitrile CAS No. 189828-30-6

4-(2-Methylphenyl)benzonitrile

Cat. No. B060954
M. Wt: 193.24 g/mol
InChI Key: NTJHRYFSZWZHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-(2-Methylphenyl)benzonitrile derivatives involves multiple steps, including condensation reactions, cyclizations, and the use of directing groups in catalyzed cyanations. For example, Ahipa et al. (2014) synthesized a series of luminescent benzonitriles with bent-core structures, showing the versatility of benzonitriles in forming compounds with significant liquid crystalline behavior and photophysical properties (Ahipa, T. N., Kumar, Vijith, Rao, D. S. S., Prasad, S. K., & Adhikari, A., 2014). Similarly, Dong et al. (2015) reported a rhodium-catalyzed cyanation method to synthesize 2-(alkylamino)benzonitriles, showcasing an innovative approach to directly functionalize aromatic C-H bonds (Dong, J., Wu, Zhong-Qian, Liu, Zhengyi, Liu, Ping, & Sun, P., 2015).

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives has been extensively studied using X-ray crystallography and spectroscopic methods. The structure is often characterized by non-planar geometries and the presence of nonconventional H-bond interactions, contributing to their liquid crystalline phases and photophysical behaviors. Techert and Zachariasse (2004) provided insights into the molecular structure of photoexcited crystalline benzonitriles, revealing changes in the torsional angles that influence their excited-state properties (Techert, S. & Zachariasse, K., 2004).

Chemical Reactions and Properties

Benzonitriles participate in various chemical reactions, including cyanation, condensation, and addition reactions, to form a wide range of derivatives. For instance, Collins et al. (1972) explored the reactions of methyl 4,6-O-benzylidene-2,3-dideoxy-2-phenylazo-α-D-hex-2-enopyranoside with different reagents, demonstrating the versatility of benzonitrile derivatives in synthetic chemistry (Collins, P., Gardiner, D., Kumar, S., & Overend, W., 1972).

Scientific Research Applications

  • Anticancer Activity : A study by Bera et al. (2021) synthesized a ligand derived from 4-(2-bromoacetyl)benzonitrile, which showed potential anticancer activity against U937 human monocytic cells. This highlights the use of benzonitrile derivatives in developing new anticancer agents (Bera et al., 2021).

  • HIV-1 Reverse Transcriptase Inhibitors : A benzonitrile derivative was found to be an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors, indicating its relevance in antiviral drug development (Ju Xiu-lia, 2015).

  • High Voltage Lithium-Ion Batteries : The study by Huang et al. (2014) used 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive to improve the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes in high voltage lithium-ion batteries (Huang et al., 2014).

  • Nonlinear Optical (NLO) Applications : Mydlova et al. (2020) investigated molecules based on (-1-cyanovinyl)benzonitrile for NLO applications. They assessed the linear and nonlinear optical properties of these compounds, demonstrating their potential in photonics and optoelectronics (Mydlova et al., 2020).

  • Hepatitis C Virus (HCV) Inhibitors : Jiang et al. (2020) identified a new scaffold based on 2-((4-arylpiperazin-1-yl)methyl)benzonitrile with significant antiviral activity against HCV, highlighting the compound's therapeutic potential in antiviral drug development (Jiang et al., 2020).

  • Catalysis in Organic Synthesis : Dong et al. (2015) demonstrated the use of a rhodium(III)-catalyzed cyanation process to form 2-(alkylamino)benzonitriles, which are valuable intermediates in organic synthesis (Dong et al., 2015).

  • Biotransformation Studies : Dadd et al. (2001) explored the biotransformation of cyanomethyl benzonitrile compounds by the bacterium Rhodococcus rhodochrous, which is significant for understanding microbial degradation of nitrilic compounds in the environment (Dadd et al., 2001).

Future Directions

While specific future directions for “4-(2-Methylphenyl)benzonitrile” were not found, it’s worth noting that the development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that “4-(2-Methylphenyl)benzonitrile” and similar compounds could have potential uses in the development of new drugs.

properties

IUPAC Name

4-(2-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJHRYFSZWZHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362646
Record name 4-(2-methylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylphenyl)benzonitrile

CAS RN

189828-30-6
Record name 4-(2-methylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chlorobenzonitrile (55 mg, 0.40 mmol) reacted with 2-methylphenylboronic acid (82 mg, 0.60 mmol) using 1 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (70 mg, 1.21 mmol) in THF at 45° C. to give the title compound (72 mg, 94%) as a white solid: 1H-NMR (300 MHz, CDCl3): δ 7.73 (d, 2H, J=8.1 Hz), 7.46 (d, 2H, J=8.4 Hz), 7.27-7.34 (m, 3H), 7.21, (d, 1H, J=6.9 Hz), 2.80 (s, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 146.76, 139.97, 135.00, 131.94, 130.64, 129.97, 129.39, 128.26, 126.07, 118.93, 110.70, 20.28. GC/MS (EI): m/z 193 (M+), 165.
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
82 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
70 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methylphenyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(2-Methylphenyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(2-Methylphenyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(2-Methylphenyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(2-Methylphenyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(2-Methylphenyl)benzonitrile

Citations

For This Compound
2
Citations
B Shrestha, S Thapa, SK Gurung… - The Journal of Organic …, 2016 - ACS Publications
We report the first example of a very general Cu-catalyzed cross-coupling of organoaluminum reagents with organohalides. The reactions proceed for the couplings of alkyl-, aryl-, and …
Number of citations: 50 pubs.acs.org
B Shrestha - 2018 - search.proquest.com
This thesis is divided into two parts. The first part focuses on the Cu-catalyzed cross-coupling of organoaluminum reagents with organohalides. One of the most powerful tools for the …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.